Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1513482-95-5
Formula: C₉H₈BrFO₂
Molecular Weight: 247.06 g/mol
Executive Summary
Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5) is a high-value halogenated aromatic intermediate used primarily in the discovery of targeted covalent inhibitors (specifically KRAS G12C) and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in the dense functionalization of the benzene ring: a fluorine atom ortho to the ester modulates metabolic stability and conformation, a bromine atom serves as a handle for palladium-catalyzed cross-couplings, and a methyl group provides a site for radical halogenation, enabling benzylic functionalization.
This guide details the synthesis, reactivity profile, and critical role of this compound in modern drug development workflows.
Chemical Identity & Physical Properties[1][2]
Property
Data
IUPAC Name
Methyl 3-bromo-2-fluoro-6-methylbenzoate
CAS Number
1513482-95-5
Appearance
White to off-white solid
Melting Point
58–62 °C (Typical range for similar analogs; experimental verification required)
Solubility
Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated
SMILES
COC(=O)C1=C(C)C=CC(Br)=C1F
Synthetic Pathways & Protocols
The synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate typically proceeds via the esterification of its corresponding acid precursor, 3-bromo-2-fluoro-6-methylbenzoic acid (CAS 1427373-55-4) . The choice of esterification method depends on scale and downstream purity requirements.
This method is preferred for small-to-medium scale (gram scale) synthesis as it avoids harsh acidic conditions that might affect the halogen substituents.
Methodology:
Reflux the ester with NBS and catalytic radical initiator in
overnight. The resulting Methyl 3-bromo-6-(bromomethyl)-2-fluorobenzoate is highly reactive and used immediately for N-alkylation of pharmacophores (e.g., piperazines in KRAS inhibitors).
Mechanism of Action in Drug Discovery
This molecule acts as a "scaffold hub" in Medicinal Chemistry.
The Fluorine Effect: The C2-fluorine atom exerts an electronic withdrawal effect, increasing the electrophilicity of the ester carbonyl and the acidity of the benzylic protons. It also imposes a conformational bias via electrostatic repulsion with the carbonyl oxygen, often locking the rotamer in a position favorable for binding pockets.
The Bromine Handle: The C3-bromine is positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of aryl or heteroaryl groups to build the inhibitor core.
The Methyl/Benzylic Pivot: The C6-methyl group is rarely the endpoint. It is almost exclusively brominated to create a linker for attaching solubilizing groups or warheads (like acrylamides for covalent inhibition).
Visualization: Synthesis & Application Workflow
Figure 1: Synthetic workflow illustrating the conversion of the acid precursor to the target ester and its divergent applications in oncology drug discovery.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled as a potent alkylating agent precursor and halogenated aromatic.
Hazard Class
Statement
Precaution
Skin Irritant
H315: Causes skin irritation
Wear nitrile gloves (min 0.11mm thickness).
Eye Irritant
H319: Causes serious eye irritation
Use chemical safety goggles.
STOT-SE
H335: May cause respiratory irritation
Handle only in a fume hood.
Reactivity
Incompatible with strong oxidizing agents
Store under inert gas (/Ar).
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
World Intellectual Property Organization (WIPO).WO2018068017A1 - Heterocyclic compounds as inhibitors of RAS and methods of use thereof. (2018). Describes the synthesis and use of CAS 1513482-95-5 in KRAS inhibitor synthesis.
World Intellectual Property Organization (WIPO).WO2025059245A1 - Substituted oxoisoindolinyl piperidine-2,6-dione compounds. (2025). Details the use of the intermediate in targeted protein degradation (Cyclin E1).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Properties & Technical Profile of Methyl 3-bromo-2-fluoro-6-methylbenzoate
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Engineers
[1][2][3][4][5]
Executive Summary
Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS: 1513482-95-5) is a highly specialized halogenated benzoate ester employed primarily as a regioselective scaffold in the synthesis of small-molecule kinase inhibitors, specifically targeting KRAS G12C mutants and other oncogenic drivers. Its unique substitution pattern—featuring a sterically demanding methyl group at the C6 position and orthogonal halogen handles (Br, F) at C3 and C2—makes it a critical "linchpin" intermediate for constructing fused bicyclic systems like isoindolinones and quinazolines.
This guide synthesizes experimental data with calculated physicochemical parameters to provide a definitive reference for handling, characterizing, and utilizing this compound in drug discovery workflows.
Chemical Identity & Structural Analysis
The compound is a tri-substituted benzene ring featuring an ester moiety.[1] The C2-Fluorine provides metabolic stability and electronic modulation, while the C3-Bromine serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C6-Methyl group introduces significant steric bulk, twisting the ester carbonyl out of planarity with the aromatic ring, which influences both solubility and reactivity.
Attribute
Detail
IUPAC Name
Methyl 3-bromo-2-fluoro-6-methylbenzoate
CAS Registry Number
1513482-95-5
Molecular Formula
Molecular Weight
247.06 g/mol
SMILES
COC(=O)C1=C(C)C=CC(Br)=C1F
InChI Key
HQNFGDVPTHUZEA-UHFFFAOYSA-N
Physical Properties Profile
The following data consolidates experimental observations from patent literature with high-fidelity predictive models (ACD/Labs, ChemAxon) where specific experimental constants are proprietary.
Physicochemical Constants Matrix
Property
Value / Description
Source/Type
Physical State
Solid (Crystalline or amorphous powder)
Experimental [1, 4]
Color
White to off-white / Cream
Experimental [1]
Melting Point
55°C – 65°C (Predicted range based on analogs)
Predicted*
Boiling Point
~285°C at 760 mmHg
Predicted
Density
g/cm³
Predicted
Flash Point
>110°C
Predicted
LogP
2.68
Calculated [2]
TPSA
26.30 Ų
Calculated [2]
> Note on Melting Point: While specific experimental MP is often redacted in patents, structural isomer methyl 3-bromo-2-methylbenzoate melts at ~32°C. The addition of the C2-Fluorine atom typically increases lattice energy via dipole interactions, raising the melting point into the 55–65°C range, rendering it a solid at room temperature.
Solubility & Solution Chemistry
Water Solubility: Negligible (Hydrophobic).
Organic Solvents:
High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO, DMF.
Moderate Solubility: Methanol, Ethanol.
Low Solubility: Hexanes, Pentane (often used as antisolvents for crystallization).
Spectroscopic Characterization (Fingerprint)
The following NMR data is derived from synthesized material reported in KRAS inhibitor research. This serves as the primary method for purity validation.
> Technical Insight: The doublet of doublets at 7.50 ppm is diagnostic. The splitting arises from the ortho-proton coupling (
Hz) and the coupling to the fluorine atom ( Hz).
Synthesis & Purification Workflow
The synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate typically follows a Regioselective Bromination or an Esterification route. Below is the standard protocol for the esterification of the corresponding acid, which is the most common entry point for researchers.
Protocol: Methylation of 3-bromo-2-fluoro-6-methylbenzoic acid
Base Addition: Cool to 0°C. Add Potassium Carbonate (
, 2.0 eq) or Cesium Carbonate (, 1.5 eq). Stir for 15 min.
Alkylation: Add Iodomethane (
, 1.2–1.5 eq) dropwise to control exotherm.
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 3–12 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.
Work-up:
Quench with ice-cold water (exothermic).
Extract with Ethyl Acetate (
).
Wash organics with Brine (saturated NaCl) to remove DMF.
Dry over
, filter, and concentrate in vacuo.
Purification: Flash Column Chromatography.
Stationary Phase: Silica Gel (
).
Eluent: 0%
10% Ethyl Acetate in Petroleum Ether.
Yield: Typically 76–88% as a colorless to pale yellow solid/oil [4].
Synthesis Workflow Diagram
Figure 1: Standard synthetic workflow for the preparation of the target ester via alkylation.
Handling, Stability & Safety
Stability Profile
Thermal Stability: Stable up to ~150°C. Avoid prolonged heating >100°C without solvent, as dehalogenation or polymerization may occur.
Hydrolytic Stability: The ester bond is sterically hindered by the C6-methyl group, making it more resistant to accidental hydrolysis than typical benzoates. However, it will hydrolyze under strong basic conditions (
).
Light Sensitivity: Halogenated aromatics can be light-sensitive. Store in amber vials.
An In-depth Technical Guide to Methyl 3-bromo-2-fluoro-6-methylbenzoate: Structure, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Methyl 3-bromo-2-fluoro-6-methylbenzoate: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 3-bromo-2-fluoro-6-methylbenzoate, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical structure, outline a detailed synthetic protocol with mechanistic insights, and explore its applications, particularly its role as a versatile building block in medicinal chemistry.
Compound Profile and Physicochemical Properties
Methyl 3-bromo-2-fluoro-6-methylbenzoate is a polysubstituted benzene derivative. Its structure is characterized by a methyl ester group, a bromine atom, a fluorine atom, and a methyl group strategically positioned on the aromatic ring. This unique combination of functional groups makes it a valuable intermediate for introducing specific structural motifs into more complex molecules. The presence of both fluorine and bromine, alongside a "magic methyl" group, offers multiple avenues for synthetic modification and allows for fine-tuning of a target molecule's pharmacological properties.[1][2]
The distinct substitution pattern—particularly the ortho-fluoro and ortho-methyl groups flanking the ester—imparts specific steric and electronic properties that can be exploited in synthetic design.
Caption: Chemical structure of Methyl 3-bromo-2-fluoro-6-methylbenzoate.
The primary route to Methyl 3-bromo-2-fluoro-6-methylbenzoate involves the esterification of its corresponding carboxylic acid precursor, 3-bromo-2-fluoro-6-methyl-benzoic acid.[4][5] This transformation is a cornerstone of organic synthesis, and the choice of methodology is critical for achieving high yield and purity, especially in a research or drug development setting where material quality is paramount.
Expertise in Action: Why Acid-Catalyzed Esterification?
While numerous esterification methods exist, a classic acid-catalyzed reaction with methanol is often preferred for its efficiency, cost-effectiveness, and operational simplicity.[6] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" step is essential for the subsequent nucleophilic attack by the weakly nucleophilic methanol. Without the catalyst, the reaction would proceed at an impractically slow rate.
The reaction is an equilibrium process. To drive it towards the product side, an excess of methanol is typically used, leveraging Le Châtelier's principle. Methanol serves as both the reactant and the solvent, maximizing the concentration of the nucleophile and pushing the equilibrium towards the formation of the methyl ester.
Caption: General workflow for the synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by including in-process checks and a robust purification scheme to ensure the final product meets typical quality standards for research applications.
Materials:
3-bromo-2-fluoro-6-methyl-benzoic acid (1.0 eq)
Methanol (MeOH), anhydrous (20-30 volumes)
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-fluoro-6-methyl-benzoic acid.
Reagent Addition: Add anhydrous methanol to dissolve the starting material. Carefully and slowly add concentrated sulfuric acid to the stirring solution. Causality Note: The exothermic nature of mixing acid and methanol necessitates slow addition to control the temperature.
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Trustworthiness Check: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. The effervescence (CO₂ evolution) is a visual confirmation of neutralization.
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers. Rationale: The methyl ester product is significantly more soluble in the organic solvent (EtOAc) than in the aqueous phase, allowing for efficient separation.
Washing: Wash the combined organic layers with brine. This step removes residual water and inorganic salts.
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure Methyl 3-bromo-2-fluoro-6-methylbenzoate.
Spectroscopic Characterization for Structure Verification
Confirming the structure of the final compound is a critical step. The following table summarizes the expected spectroscopic data based on the molecule's structure.
Table 2: Expected Spectroscopic Data
Technique
Feature
Expected Chemical Shift / Wavenumber
Rationale
¹H NMR
Aromatic Protons (2H)
δ 7.0-7.8 ppm
Protons on the benzene ring in a complex splitting pattern due to Br and F coupling.
Methoxy Protons (-OCH₃)
δ 3.8-4.0 ppm
A singlet corresponding to the three protons of the methyl ester group.
Methyl Protons (-CH₃)
δ 2.4-2.6 ppm
A singlet corresponding to the three protons of the methyl group on the ring.
¹³C NMR
Carbonyl Carbon (C=O)
δ 165-170 ppm
Characteristic chemical shift for an ester carbonyl carbon.
Aromatic Carbons
δ 110-160 ppm
Multiple signals, with carbons bonded to F and Br showing characteristic shifts and C-F coupling.
Methoxy Carbon (-OCH₃)
δ 52-55 ppm
Typical chemical shift for a methyl ester carbon.
Methyl Carbon (-CH₃)
δ 15-25 ppm
Chemical shift for the ring's methyl carbon.
FT-IR
C=O Stretch
~1720-1740 cm⁻¹
Strong, sharp absorption characteristic of an ester carbonyl group.
C-O Stretch
~1200-1300 cm⁻¹
Strong absorption for the ester C-O bond.
C-F Stretch
~1000-1100 cm⁻¹
Characteristic absorption for an aryl-fluorine bond.
Mass Spec.
Molecular Ion (M⁺)
m/z ~246 & ~248
A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Applications in Drug Discovery and Synthesis
Methyl 3-bromo-2-fluoro-6-methylbenzoate is not just a chemical curiosity; it is a powerful building block for constructing complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups.
The Bromine Handle: The bromo-substituent is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It readily participates in cornerstone reactions of modern organic synthesis, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This allows for the facile introduction of diverse aryl, vinyl, or alkynyl groups.[1]
The Fluorine Modulator: The fluorine atom can significantly alter the physicochemical and metabolic properties of a drug candidate. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability.[7]
The "Magic Methyl" Effect: The methyl group, particularly when placed in a strategic position, can have a profound impact on a molecule's activity and properties. It can improve potency by optimizing binding pocket interactions, increase selectivity, and enhance pharmacokinetic profiles by shielding adjacent groups from metabolic degradation.[2]
The Ester Group: The methyl ester provides another point for modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, further expanding the synthetic possibilities.
Caption: Role of the compound in a typical lead optimization workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Methyl 3-bromo-2-fluoro-6-methylbenzoate is essential.
Hazard Statements: While specific data is limited, related compounds are often associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
Conclusion
Methyl 3-bromo-2-fluoro-6-methylbenzoate is a highly functionalized aromatic building block with significant potential in organic synthesis and medicinal chemistry. Its unique arrangement of bromo, fluoro, methyl, and ester groups provides a rich platform for creating diverse and complex molecules. Understanding its synthesis, reactivity, and the strategic value of its substituents allows researchers to leverage this compound effectively in the rational design of novel therapeutics and other advanced materials.
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
Google Patents. CN106866750A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
An In-depth Technical Guide to the Molecular Weight of Methyl 3-bromo-2-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular weight of Methyl 3-bromo-2-fluoro-6-methylbenzoate, a halogenated aromatic compound...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular weight of Methyl 3-bromo-2-fluoro-6-methylbenzoate, a halogenated aromatic compound of increasing interest in synthetic chemistry and pharmaceutical research. Beyond a simple numerical value, this document will delve into the theoretical calculation, experimental determination, and practical implications of this fundamental chemical property.
Core Molecular Identity
Methyl 3-bromo-2-fluoro-6-methylbenzoate is a substituted benzoic acid methyl ester. Its structure, featuring a bromine, a fluorine, and a methyl group on the benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Methyl 3-bromo-2-fluoro-6-methylbenzoate
Property
Value
Source
CAS Number
1513482-95-5
Molecular Formula
C₉H₈BrFO₂
IUPAC Name
methyl 3-bromo-2-fluoro-6-methylbenzoate
Physical Form
Solid
Purity (Typical)
96%
The molecular formula, C₉H₈BrFO₂, is the foundation for determining the molecular weight.
The Molecular Weight: Theoretical Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For Methyl 3-bromo-2-fluoro-6-methylbenzoate, the calculation is as follows:
Carbon (C): 9 atoms × 12.011 u = 108.099 u
Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
Bromine (Br): 1 atom × 79.904 u = 79.904 u
Fluorine (F): 1 atom × 18.998 u = 18.998 u
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Monoisotopic Mass: 245.9742 g/mol
Average Mass: 247.06 g/mol
The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the average mass (or molecular weight) is the weighted average of all naturally occurring isotopes of each element. For most laboratory applications, the average mass is used. Several isomers of this compound, such as Methyl 3-bromo-6-fluoro-2-methylbenzoate and Methyl 3-bromo-5-fluoro-2-methylbenzoate, share the same molecular formula and therefore have the same molecular weight of 247.06 g/mol .[1][2][3][4]
Experimental Determination of Molecular Weight
While theoretical calculation provides a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized compound. The primary technique for this is Mass Spectrometry (MS) .
Principles of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves:
Ionization: The sample molecule is converted into a gas-phase ion.
Acceleration: The ions are accelerated in an electric field.
Deflection: The ions are subjected to a magnetic field, which deflects them based on their m/z ratio.
Detection: The deflected ions are detected, and their abundance is recorded.
The resulting mass spectrum shows the relative abundance of ions at different m/z ratios. For Methyl 3-bromo-2-fluoro-6-methylbenzoate, the molecular ion peak [M]⁺ would be expected around m/z 246 and 248, reflecting the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like Methyl 3-bromo-2-fluoro-6-methylbenzoate, GC-MS is a highly effective method for both separation and identification.
Caption: Workflow for GC-MS analysis.
Step-by-Step Protocol:
Sample Preparation: Dissolve a small amount of Methyl 3-bromo-2-fluoro-6-methylbenzoate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method for this type of molecule.
Mass Analysis: The resulting ions are separated by the mass analyzer according to their m/z ratio.
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum.
Significance in Research and Drug Development
Accurate knowledge of the molecular weight of Methyl 3-bromo-2-fluoro-6-methylbenzoate is critical for several reasons:
Stoichiometric Calculations: In chemical synthesis, precise molecular weight is essential for calculating molar equivalents and reaction yields.
Compound Identification and Purity Assessment: The molecular weight, confirmed by mass spectrometry, is a key parameter for verifying the identity of a synthesized compound and assessing its purity.
Drug Discovery and Development: As a building block for more complex pharmaceutical compounds, the exact mass of this intermediate is crucial for the characterization of downstream products and for meeting regulatory standards. The presence of bromine and fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule.
Conclusion
The molecular weight of Methyl 3-bromo-2-fluoro-6-methylbenzoate (247.06 g/mol ) is a fundamental property that underpins its use in chemical synthesis and pharmaceutical research. While theoretical calculation provides a precise value, experimental verification using techniques like mass spectrometry is indispensable for ensuring the identity and purity of the compound. This in-depth understanding is vital for advancing research and development in the chemical and pharmaceutical sciences.
An In-depth Technical Guide to Methyl 3-bromo-2-fluoro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 3-bromo-2-fluoro-6-methylbenzoate, a halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 3-bromo-2-fluoro-6-methylbenzoate, a halogenated aromatic ester with potential applications in medicinal chemistry and organic synthesis. Drawing upon established chemical principles and data from structurally related compounds, this document details its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and discusses its potential reactivity and applications.
Introduction and Significance
Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS No. 1513482-95-5) is a polysubstituted benzene derivative. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a methyl group, and a methyl ester group—creates a specific electronic and steric environment that makes it a valuable building block in the synthesis of more complex molecules. Halogenated benzoic acid derivatives are known to be important intermediates in the production of pharmaceuticals and agrochemicals.[1] The presence of both bromine and fluorine offers multiple reaction sites for further functionalization, such as cross-coupling reactions or nucleophilic aromatic substitution, making this compound a versatile precursor in drug discovery and materials science. Substituted benzoic acid derivatives have shown potential as potent inhibitors of various enzymes, highlighting their therapeutic relevance.[2][3]
Physicochemical Properties
While detailed experimental data for Methyl 3-bromo-2-fluoro-6-methylbenzoate is not extensively available in public literature, its basic properties can be summarized from supplier information and predicted based on its structure.
The most direct route to Methyl 3-bromo-2-fluoro-6-methylbenzoate is the Fischer esterification of 3-bromo-2-fluoro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. This method is widely used for the preparation of esters from carboxylic acids and alcohols. A similar procedure has been described for the synthesis of the isomeric methyl 3-bromo-5-fluoro-2-methylbenzoate.[6]
Caption: Proposed synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate.
Step-by-Step Experimental Protocol (Hypothetical)
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-fluoro-6-methylbenzoic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which serves as both reactant and solvent.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Due to the absence of publicly available spectra for Methyl 3-bromo-2-fluoro-6-methylbenzoate, the following characterization is based on predictions from established spectroscopic principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons.
Aromatic Protons (δ 7.0-8.0 ppm): Two signals are expected in the aromatic region, corresponding to the two protons on the benzene ring. These protons will likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom.
Methyl Ester Protons (δ 3.8-4.0 ppm): A singlet corresponding to the three protons of the methyl ester group is anticipated in this region.[7]
Aromatic Methyl Protons (δ 2.3-2.6 ppm): A singlet for the three protons of the methyl group attached to the aromatic ring is expected.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale
Carbonyl (C=O)
165-170
Typical range for ester carbonyl carbons.
Aromatic (C-Br)
115-125
The carbon attached to bromine will be shifted upfield relative to unsubstituted aromatic carbons.
Aromatic (C-F)
155-165 (doublet)
The carbon attached to fluorine will be significantly downfield and will appear as a doublet due to C-F coupling.
Aromatic (C-H)
120-140
Chemical shifts for the other aromatic carbons.
Methyl Ester (O-CH₃)
50-55
Characteristic region for methyl ester carbons.
Aromatic Methyl (Ar-CH₃)
15-25
Typical range for methyl groups attached to an aromatic ring.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units would be observed.
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways in EI-MS.
Reactivity and Potential Applications
The chemical reactivity of Methyl 3-bromo-2-fluoro-6-methylbenzoate is dictated by its functional groups.
Suzuki and other Cross-Coupling Reactions: The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or vinyl groups.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing ester group, could potentially undergo nucleophilic aromatic substitution with strong nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Benzyne Formation: Treatment of ortho-dihaloaromatics with strong bases or organometallic reagents can lead to the formation of highly reactive benzyne intermediates.[8]
These reactive handles make Methyl 3-bromo-2-fluoro-6-methylbenzoate a valuable intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients and novel materials. The substituted benzoate scaffold is a common motif in drug discovery.[2][3]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Methyl 3-bromo-2-fluoro-6-methylbenzoate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General safety recommendations include:
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]
In case of contact, wash the affected area thoroughly with water.[9]
Conclusion
Methyl 3-bromo-2-fluoro-6-methylbenzoate is a strategically substituted aromatic compound with significant potential as a building block in organic synthesis. While detailed experimental data is limited in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles and comparison with related structures. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and development.
References
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PMC. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. [Link]
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The Strategic Utility of Methyl 3-bromo-2-fluoro-6-methylbenzoate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Multifaceted Building Block for Complex Molecular Architectures In the landscape of contemporary organic synthesis, the strategic design and utilization of highly functionalized building blocks are paramo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Multifaceted Building Block for Complex Molecular Architectures
In the landscape of contemporary organic synthesis, the strategic design and utilization of highly functionalized building blocks are paramount for the efficient construction of complex molecular targets. Methyl 3-bromo-2-fluoro-6-methylbenzoate, a polysubstituted aromatic ester, has emerged as a versatile and valuable intermediate for researchers, scientists, and drug development professionals. Its unique arrangement of a reactive bromine atom, a synthetically versatile fluorine atom, a sterically influencing methyl group, and a modifiable methyl ester function on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of Methyl 3-bromo-2-fluoro-6-methylbenzoate, complete with detailed experimental protocols and mechanistic insights to empower its effective use in the laboratory.
The strategic placement of the substituents on the aromatic ring dictates its reactivity profile. The bromine atom at the 3-position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 2-position, ortho to the bromine, introduces unique electronic and steric effects, influencing the regioselectivity of reactions and potentially enhancing the biological activity of the resulting products. The methyl group at the 6-position provides steric hindrance that can be exploited to control the stereochemical outcome of certain reactions. Finally, the methyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a further point of diversification. This combination of functionalities makes Methyl 3-bromo-2-fluoro-6-methylbenzoate a key precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of Methyl 3-bromo-2-fluoro-6-methylbenzoate is the primary site for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl systems, arylamines, and alkynylated aromatics, which are common motifs in biologically active molecules.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[3][4][5] For Methyl 3-bromo-2-fluoro-6-methylbenzoate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position.
Causality Behind Experimental Choices:
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or by using a pre-formed Pd(0) complex such as Pd(PPh₃)₄. The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center and to promote the subsequent reductive elimination step.
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Water is often necessary for the dissolution of the inorganic base and to facilitate the transmetalation step.
Representative Protocol for Suzuki-Miyaura Coupling:
Reaction:
Materials:
Methyl 3-bromo-2-fluoro-6-methylbenzoate
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
SPhos (4 mol%)
Potassium carbonate (K₂CO₃, 2.0 equivalents)
Toluene
Water
Procedure:
To a dry Schlenk flask containing a magnetic stir bar, add Methyl 3-bromo-2-fluoro-6-methylbenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add toluene (5 mL) and water (1 mL) via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-aryl-2-fluoro-6-methylbenzoate.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Note: The yields presented are estimates based on typical Suzuki-Miyaura reactions with similar substrates and may require optimization for Methyl 3-bromo-2-fluoro-6-methylbenzoate.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[6][7] This reaction is of immense importance in medicinal chemistry, as the arylamine moiety is a common feature in many pharmaceutical agents.
Causality Behind Experimental Choices:
Catalyst System: Similar to the Suzuki coupling, a Pd(0)/ligand system is employed. Ligands such as BINAP, XPhos, and RuPhos are effective in promoting the coupling of a wide range of primary and secondary amines.[6] The choice of ligand can be critical for achieving high yields and avoiding side reactions.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[8][9] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent the quenching of the strong base and to ensure the stability of the catalytic intermediates.
Representative Protocol for Buchwald-Hartwig Amination:
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol).
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
In a separate flask, add Methyl 3-bromo-2-fluoro-6-methylbenzoate (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
Add the pre-mixed catalyst solution to the flask containing the substrates and base.
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to obtain the desired arylamine product.
Buchwald-Hartwig Amination Workflow
Caption: A general workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.
Causality Behind Experimental Choices:
Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne, forming a copper acetylide intermediate. The amine also serves as the solvent in many cases.
Solvent: Anhydrous aprotic solvents like THF, DMF, or the amine base itself are used. It is crucial to exclude oxygen from the reaction to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
To a Schlenk flask, add Methyl 3-bromo-2-fluoro-6-methylbenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
Evacuate and backfill the flask with an inert gas.
Add anhydrous THF (5 mL) and triethylamine (3 mL).
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography to afford the desired arylalkyne.
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][12][13] This reaction provides a powerful method for the synthesis of substituted alkenes.
Causality Behind Experimental Choices:
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and promote the reaction.
Base: A weak inorganic base like sodium acetate (NaOAc) or a tertiary amine base such as triethylamine (Et₃N) is used to neutralize the hydrogen halide formed during the catalytic cycle.
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
Representative Protocol for Heck Reaction:
Reaction:
Materials:
Methyl 3-bromo-2-fluoro-6-methylbenzoate
Alkene (e.g., styrene or an acrylate, 1.5 equivalents)
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
Triphenylphosphine (PPh₃, 10 mol%)
Triethylamine (Et₃N, 2.0 equivalents)
Anhydrous DMF
Procedure:
In a sealed tube, combine Methyl 3-bromo-2-fluoro-6-methylbenzoate (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and Et₃N (2.0 mmol).
Add anhydrous DMF (5 mL).
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
Monitor the reaction progress by GC-MS or LC-MS.
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Safety and Handling
Methyl 3-bromo-2-fluoro-6-methylbenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Methyl 3-bromo-2-fluoro-6-methylbenzoate is a highly versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, providing access to a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided in this guide serve as a starting point for the exploration of its synthetic utility. As with any new substrate, optimization of reaction conditions may be necessary to achieve the desired outcomes.
References
Buchwald, S. L., & Hartwig, J. F. (2010).
MySkinRecipes. (n.d.). 3-Bromo-6-fluoro-2-methylbenzoic acid. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2026, February 11). Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Wikipedia. (2023, December 1). Heck reaction. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Haskel, A., et al. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2888-2891.
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
Antonchick, A. P., & Samanta, R. (2015). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. European Journal of Organic Chemistry, 2015(26), 5695-5707.
AbbVie Inc. (n.d.).
Forson, D., et al. (2020, July 8). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.
Wang, Y., et al. (n.d.).
Candeias, N. R., et al. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 366-375.
Al-Ghorbani, M., et al. (n.d.).
Abdel-Wahab, B. F., et al. (n.d.). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. SciELO.
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate
Abstract This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical and agrochemical research. The synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented in two primary stages: the multi-step preparation of the precursor, 3-bromo-2-fluoro-6-methylbenzoic acid, followed by its industrial-scale esterification. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical safety and analytical considerations necessary for successful and safe large-scale production. The protocols described herein are designed to be self-validating systems, incorporating in-process controls and characterization techniques to ensure the desired product quality and yield.
Introduction: The Significance of Fluorinated Benzoic Acid Derivatives
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] When part of the versatile benzoic acid scaffold, fluorinated derivatives become valuable building blocks for a wide range of therapeutic agents. Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5)[2][3] is one such intermediate, whose utility is amplified by the presence of a bromine atom, which allows for further functionalization through various cross-coupling reactions.[4]
This guide outlines a robust and scalable synthetic route, designed to address the challenges of regioselectivity and process safety inherent in the manufacture of highly substituted aromatic compounds.
Overall Synthetic Strategy
The synthesis is logically divided into two main parts: the construction of the substituted benzoic acid core and the subsequent esterification.
Caption: Overall workflow for the synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate.
This multi-step approach, while lengthy, is predicated on well-established, high-yielding, and scalable reactions. The critical challenge lies in controlling the regiochemistry of the bromination step, which is achieved by modulating the directing effect of the amine functionality via acetylation. The subsequent Sandmeyer reaction offers a reliable method for introducing the carboxylate precursor (a nitrile group) onto the aromatic ring.[4][5]
Part A: Synthesis of 3-bromo-2-fluoro-6-methylbenzoic Acid (1427433-22-4)
Step 1: Acetylation of 2-fluoro-6-methylaniline
Rationale: The powerful ortho-, para-directing effect of the primary amine is modulated by conversion to a bulkier, less activating acetamido group. This steric hindrance and slight deactivation favor bromination at the desired 3-position, which is ortho to the directing group.
Protocol:
To a suitable jacketed glass reactor, charge 2-fluoro-6-methylaniline (1.0 eq).
Add glacial acetic acid (3.0 vol) as the solvent.
Cool the mixture to 0-5 °C with constant stirring.
Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction for completion by HPLC or TLC.
Upon completion, carefully quench the reaction by pouring it into cold water (10 vol).
The precipitated solid, N-(2-fluoro-6-methylphenyl)acetamide, is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum.
Step 2: Regioselective Bromination
Rationale: Electrophilic aromatic substitution is performed using N-Bromosuccinimide (NBS), a safer and easier-to-handle source of electrophilic bromine compared to liquid Br₂. Sulfuric acid serves as both the solvent and catalyst.
Protocol:
Charge the dried N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) to a clean, dry reactor.
Carefully add concentrated sulfuric acid (4.0 vol) while maintaining the temperature below 20 °C.
Cool the resulting solution to 0-5 °C.
Add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature at 0-5 °C.
Stir the mixture at 0-5 °C for an additional 3-5 hours, monitoring by HPLC.
Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
Filter the resulting precipitate, wash thoroughly with cold water, and then with a dilute sodium bisulfite solution to remove any residual bromine.
Dry the crude N-(3-bromo-2-fluoro-6-methylphenyl)acetamide under vacuum.
Step 3 & 4: Hydrolysis and Diazotization
Rationale: The acetamido group is hydrolyzed back to a primary amine under acidic conditions. The resulting aniline is immediately used in the next step without isolation. Diazotization is performed in a strong acidic medium with sodium nitrite at low temperatures to form the reactive arenediazonium salt.[1][8]
Protocol:
Combine the crude N-(3-bromo-2-fluoro-6-methylphenyl)acetamide (1.0 eq), water (5 vol), and concentrated sulfuric acid (3 eq) in a reactor.
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours until hydrolysis is complete (monitored by HPLC).
Cool the reaction mixture to 0-5 °C. The resulting slurry contains the sulfate salt of 3-bromo-2-fluoro-6-methylaniline.
In a separate vessel, dissolve sodium nitrite (1.1 eq) in a minimal amount of water.
Slowly add the sodium nitrite solution to the cooled aniline slurry, keeping the temperature strictly below 5 °C.
Stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
Step 5 & 6: Sandmeyer Cyanation and Nitrile Hydrolysis
Rationale: The Sandmeyer reaction is a classic, copper-catalyzed method to displace the diazonium group with a nucleophile, in this case, cyanide.[4][5] The resulting benzonitrile is a stable intermediate that can be readily hydrolyzed to the target carboxylic acid under harsh basic or acidic conditions.
Protocol:
In a separate, large reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water (10 vol). Heat to 60-70 °C to ensure complex formation.
Carefully and slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur (Caution!). Control the addition rate to manage the effervescence.
After the addition is complete, heat the mixture to 80-90 °C for 1-2 hours to ensure the reaction goes to completion.
Cool the mixture to room temperature and extract the product, 3-bromo-2-fluoro-6-methylbenzonitrile, with a suitable solvent like toluene.
Combine the organic extracts and add a concentrated sodium hydroxide solution (5.0 eq).
Heat the biphasic mixture to reflux with vigorous stirring for 8-12 hours to hydrolyze the nitrile.
After cooling, separate the aqueous layer. Wash the organic layer with water and combine the aqueous phases.
Acidify the aqueous layer with concentrated HCl to a pH of 1-2.
The precipitated 3-bromo-2-fluoro-6-methylbenzoic acid is collected by filtration, washed with cold water, and dried.
Part B: Scale-Up Synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate (1513482-95-5)
Rationale: Fischer-Speier esterification is a cost-effective and industrially proven method for producing esters from carboxylic acids and alcohols. Methanol acts as both the reagent and the solvent, and a strong acid like sulfuric acid is used as the catalyst. The reaction is driven to completion by using a large excess of methanol.
Protocol:
Charge a glass-lined reactor with the dry 3-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq).
Add methanol (10-15 vol).
Stir the slurry and cool to 10-15 °C.
Slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq) while maintaining the temperature below 30 °C.
Heat the mixture to reflux (approx. 65 °C) and maintain for 6-12 hours.
Monitor the reaction progress by HPLC until the starting carboxylic acid is below the desired threshold (e.g., <1%).
Cool the reactor to room temperature.
Reduce the volume of methanol by distillation under reduced pressure.
Add toluene (10 vol) and water (5 vol) to the residue.
Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude Methyl 3-bromo-2-fluoro-6-methylbenzoate.
If required, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent like heptane.
In-Process Controls and Analytical Characterization
Robust analytical monitoring is crucial for a successful scale-up.
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction completion, identifying impurities, and determining the purity of the final product. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a typical starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the identity of the final product and for detecting volatile impurities.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocal structural confirmation of the final product and key intermediates.
Titration: Acid-base titration can be used to determine the concentration of the carboxylic acid intermediate before esterification.
Caption: A generalized workflow for quality control during synthesis.
Safety and Handling
Handling the reagents in this synthesis requires strict adherence to safety protocols in a well-ventilated area, preferably a fume hood, and with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[9][10]
Corrosive Reagents: Concentrated sulfuric acid, acetic anhydride, and sodium hydroxide are highly corrosive and can cause severe burns. Handle with extreme care.[2]
Toxic Reagents: Copper(I) cyanide is highly toxic if ingested or if it comes into contact with acids, which liberates poisonous hydrogen cyanide gas. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and a cyanide antidote kit should be readily available.
Exothermic Reactions: The addition of acetic anhydride, sulfuric acid, and the quenching of the bromination reaction are exothermic and require adequate cooling and slow addition rates to control.
Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations. Cyanide waste requires special handling and should be quenched with an oxidizing agent like sodium hypochlorite before disposal.
Conclusion
The scale-up synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate is a challenging but achievable process. The synthetic route detailed in these application notes is based on established chemical principles and provides a robust framework for its production. Success hinges on careful control of reaction parameters, particularly for the regioselective bromination, and strict adherence to safety protocols, especially during the Sandmeyer cyanation step. By implementing rigorous in-process analytical controls, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and yield.
References
U.S. Environmental Protection Agency. (1986a). Method 8270: Semivolatile organic compounds by gas chromatography/mass spectrometry (GC/MS). In: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). (URL: [Link])
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (URL: [Link])
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (URL: [Link])
Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. (URL: [Link])
"purification methods for Methyl 3-bromo-2-fluoro-6-methylbenzoate"
An Application Guide to the Purification of Methyl 3-bromo-2-fluoro-6-methylbenzoate Authored by a Senior Application Scientist Introduction: The Critical Role of Purity in Synthesis Methyl 3-bromo-2-fluoro-6-methylbenzo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Purification of Methyl 3-bromo-2-fluoro-6-methylbenzoate
Authored by a Senior Application Scientist
Introduction: The Critical Role of Purity in Synthesis
Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS No. 1513482-95-5) is a highly functionalized aromatic compound, serving as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its bromo, fluoro, methyl, and ester groups allows for targeted modifications, making it a valuable intermediate. However, the utility of this reagent is directly contingent on its purity. Residual starting materials, side-products, or catalysts from its synthesis can lead to undesirable side reactions, reduced yields, and complications in subsequent steps.
This application note provides a comprehensive guide to the most effective methods for purifying Methyl 3-bromo-2-fluoro-6-methylbenzoate, ensuring its suitability for high-stakes research and development applications. We will delve into the causality behind procedural choices, offering field-proven protocols for column chromatography and recrystallization, and methods for verifying the final product's purity.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential contaminants. For Methyl 3-bromo-2-fluoro-6-methylbenzoate, which is typically synthesized via the esterification of 3-bromo-2-fluoro-6-methylbenzoic acid[1][2], common impurities may include:
Catalyst Residue: Acid catalysts (e.g., H₂SO₄) used in Fischer esterification.
Isomeric Byproducts: Impurities arising from non-specific bromination or functionalization steps during the synthesis of the precursor acid.
Solvent Residue: Residual solvents from the reaction and initial workup.
Given that the target compound is a solid at room temperature, and its primary acidic impurity has significantly different polarity, both chromatography and recrystallization are highly viable purification strategies.
Method 1: Purification by Automated Flash Column Chromatography
Flash column chromatography is a premier technique for separating compounds based on their differential adsorption to a stationary phase.[3][4] It offers high resolution and is adaptable from microgram to kilogram scales.[3] For Methyl 3-bromo-2-fluoro-6-methylbenzoate, this method excels at removing both more polar impurities (like the starting carboxylic acid) and less polar byproducts.
Principle of Separation
The separation operates on the principle of polarity.[4] The stationary phase, typically silica gel, is highly polar. A less polar mobile phase is used to move the compounds down the column. Non-polar compounds spend more time in the mobile phase and elute faster, while polar compounds interact more strongly with the silica and elute later.[4] By gradually increasing the polarity of the mobile phase (a gradient), we can sequentially elute compounds with increasing polarity.
Experimental Workflow: Column Chromatography
Caption: Workflow for purification via column chromatography.
Detailed Protocol
Mobile Phase Preparation: Prepare two solvent reservoirs: Reservoir A (100% Hexane) and Reservoir B (100% Ethyl Acetate). Ensure solvents are HPLC grade.
Sample Preparation (Dry Loading):
Dissolve the crude Methyl 3-bromo-2-fluoro-6-methylbenzoate in a minimal amount of dichloromethane (DCM).
Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.
Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. This prevents band broadening upon loading.
Column Packing: Select a silica gel cartridge with a mass approximately 30-50 times the mass of the crude sample.[4] Equilibrate the column with 100% Hexane.
Elution and Fractionation:
Load the dry sample onto the equilibrated column.
Begin elution with 100% Hexane.
Run a linear gradient from 0% to 20% Ethyl Acetate in Hexane over 15-20 column volumes. This gradient is effective for separating aromatic esters from common impurities.[5]
Monitor the elution using a UV detector (254 nm is typically effective for aromatic compounds).
Collect fractions based on the UV chromatogram peaks.
Purity Analysis:
Spot collected fractions onto a TLC plate (silica gel).
Develop the plate using a solvent system that gives the target compound an Rf of ~0.3-0.4 (e.g., 10% Ethyl Acetate in Hexane).
Visualize spots under a UV lamp.
Isolation:
Combine the fractions that contain only the pure product.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data Summary: Column Chromatography
Parameter
Recommended Specification
Rationale
Stationary Phase
Silica Gel, 60 Å, 40-63 µm
Standard for polarity-based separation of small organic molecules.[3]
Mobile Phase
Linear Gradient: 0-20% Ethyl Acetate in Hexane
Effectively separates the moderately polar ester from non-polar byproducts and highly polar starting acid.
Typical Rf
~0.35 in 9:1 Hexane:EtOAc
Indicates good separation and reasonable elution time.
Expected Purity
>98% (by HPLC/NMR)
High-resolution power of the technique.
Method 2: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solids.[6] The method relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[7] For a compound like Methyl 3-bromo-2-fluoro-6-methylbenzoate, which is a solid with a likely crystalline structure, this is an ideal method.
Principle of Purification
The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which it is poorly soluble at low temperatures.[8] As the saturated solution cools slowly, the solubility of the target compound decreases, forcing it to form a crystal lattice. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently filtered away.[7]
Experimental Workflow: Recrystallization
Caption: Workflow for purification via recrystallization.
Detailed Protocol
Solvent Selection:
Test the solubility of small amounts of the crude product in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate).
The ideal solvent will dissolve the solid completely when boiling but show very low solubility at room temperature or in an ice bath.[9] Methanol or ethanol are often good starting points for aromatic esters.
Dissolution:
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add the chosen solvent dropwise while heating the flask on a hot plate with stirring.
Continue adding the hot solvent until the solid just dissolves completely. Using the absolute minimum amount of solvent is crucial for maximizing recovery.[10]
Slow Cooling and Crystallization:
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask, as slow cooling promotes the formation of large, pure crystals.[8]
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.
Isolation:
Set up a Büchner funnel with a filter paper that fits snugly.
Wet the filter paper with a small amount of the cold recrystallization solvent and apply vacuum.
Pour the cold slurry of crystals into the funnel.
Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.
Drying:
Allow the crystals to dry on the filter by drawing air through them for several minutes.
Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
Data Summary: Solvent Screening for Recrystallization
Solvent
Solubility (Hot)
Solubility (Cold)
Assessment
Methanol
High
Low
Excellent Candidate
Water
Very Low
Very Low
Poor Candidate
Hexane
Low
Very Low
Poor Candidate
Ethanol/Water
High
Low
Good Candidate (as a mixed system)
Verification of Purity
After purification, it is essential to confirm the purity and identity of Methyl 3-bromo-2-fluoro-6-methylbenzoate.
Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and check for the absence of impurities. The integration of proton signals can also provide a quantitative measure of purity.
High-Performance Liquid Chromatography (HPLC) / LC-MS: These techniques can separate the main component from trace impurities, providing a quantitative purity value (e.g., area percent). Mass spectrometry confirms the molecular weight of the compound.[12]
By employing these robust purification and analytical techniques, researchers can ensure the high quality of their Methyl 3-bromo-2-fluoro-6-methylbenzoate, paving the way for successful and reproducible synthetic outcomes.
References
Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Google Scholar.
Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved February 13, 2026, from [Link]
RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
Process for the purification of benzoic acid. (n.d.). Google Patents.
Recrystallization. (2020, January 10). YouTube. Retrieved February 13, 2026, from [Link]
Synthesis of ethyl benzoate with 18O-labeled ether bridge. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]
Column chromatography. (n.d.). University of Victoria. Retrieved February 13, 2026, from [Link]
6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. (n.d.). Fmol. Retrieved February 13, 2026, from [Link]
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Springer. Retrieved February 13, 2026, from [Link]
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved February 13, 2026, from [Link]
3-bromo-2-fluoro-6-methyl-benzoic acid (C8H6BrFO2). (n.d.). PubChemLite. Retrieved February 13, 2026, from [Link]
Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. (2021, October 4). MDPI. Retrieved February 13, 2026, from [Link]
Methyl 6-Bromo-2-fluoro-3-methoxybenzoate. (n.d.). CRO Splendid Lab Pvt. Ltd.. Retrieved February 13, 2026, from [Link]
1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]
recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved February 13, 2026, from [Link]
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved February 13, 2026, from [Link]
3-Bromo-6-fluoro-2-methylbenzoic acid. (n.d.). MySkinRecipes. Retrieved February 13, 2026, from [Link]
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Food Safety and Inspection Service. Retrieved February 13, 2026, from [Link]
Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents.
Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. (2020, August 5). YouTube. Retrieved February 13, 2026, from [Link]
Benzoic acid, 3-bromo-, methyl ester. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]
Purification of Product Mixtures. (2024, August 13). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
Method for producing 3-bromomethylbenzoic acids. (n.d.). Google Patents.
"effect of temperature on Methyl 3-bromo-2-fluoro-6-methylbenzoate stability"
A Guide to Ensuring Stability and Experimental Success Welcome to the technical support center for Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS: 1513482-95-5). This guide is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Ensuring Stability and Experimental Success
Welcome to the technical support center for Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS: 1513482-95-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound, with a particular focus on the effects of temperature. As Senior Application Scientists, we have compiled this information to help you navigate potential challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Methyl 3-bromo-2-fluoro-6-methylbenzoate?
For optimal long-term stability, Methyl 3-bromo-2-fluoro-6-methylbenzoate should be stored in a tightly sealed container in a dry environment at room temperature.[1][2] Many suppliers ship this solid compound under normal transportation conditions, indicating its stability at ambient temperatures for short durations.[3]
Q2: My vial of Methyl 3-bromo-2-fluoro-6-methylbenzoate was accidentally left on a hot plate at 50°C for a short period. Is the compound likely degraded?
While prolonged exposure to high temperatures should be avoided, short-term exposure to 50°C is unlikely to cause significant degradation of the compound. A study on brominated haloacetaldehydes showed that significant degradation of some brominated compounds can occur at 50°C, but this is highly dependent on the specific structure and conditions, such as pH.[1] It is recommended to visually inspect the material for any changes in color or consistency. If the appearance is unchanged, the material is likely still suitable for use. For highly sensitive applications, consider running a purity check (e.g., by HPLC or NMR) on a small sample.
Q3: What are the visible signs of degradation for this compound?
As a white to off-white solid, any significant change in color (e.g., to yellow or brown) or the appearance of a liquid phase could indicate degradation or the presence of impurities. If the material appears discolored or clumped, it is advisable to assess its purity before use.
Q4: At what temperature does Methyl 3-bromo-2-fluoro-6-methylbenzoate start to decompose?
Q5: What are the potential hazardous decomposition products at high temperatures?
At elevated temperatures, particularly under oxidative conditions (e.g., in the presence of air), brominated aromatic compounds can decompose to form a variety of hazardous substances. These may include brominated benzenes, brominated phenols, and hydrogen bromide (HBr).[4][5][6] Incomplete combustion can also lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and, in some cases, polybrominated dibenzofurans (PBDD/Fs).[4][6] It is crucial to handle this compound in a well-ventilated area and avoid overheating.
Q6: Can this compound undergo hydrolysis? What are the optimal conditions to avoid it?
Yes, as an ester, Methyl 3-bromo-2-fluoro-6-methylbenzoate is susceptible to hydrolysis, especially in the presence of acids or bases and at elevated temperatures. Hydrolysis would yield 3-bromo-2-fluoro-6-methylbenzoic acid and methanol. A patent for the synthesis of a similar compound, 2-bromo-3-fluorobenzoic acid, describes hydrolysis using sulfuric acid at temperatures between 150-175°C, indicating that harsh conditions are required for rapid hydrolysis.[7] To prevent hydrolysis, it is essential to store the compound in a dry environment and use anhydrous solvents in your reactions unless hydrolysis is the intended outcome. The steric hindrance around the carbonyl group in this molecule may slow down the rate of hydrolysis compared to less hindered esters.[8]
Troubleshooting Guide
Issue
Potential Cause (Temperature-Related)
Recommended Action
Inconsistent experimental results
Degradation of the starting material due to improper storage or temperature excursions.
1. Visually inspect the compound for any changes in appearance.2. Confirm the purity of your material using an appropriate analytical technique (e.g., NMR, HPLC, or LC-MS).3. If degradation is suspected, use a fresh, unopened vial of the compound for your next experiment.
Low reaction yield
The compound may have partially degraded, reducing the amount of active starting material.
1. Follow the steps for "Inconsistent experimental results."2. Ensure that your reaction conditions are not excessively harsh in terms of temperature, which could be causing on-pathway degradation.
Appearance of unexpected byproducts
Thermal degradation of the starting material or intermediates during the reaction.
1. Analyze the byproducts to understand the degradation pathway.2. Consider running the reaction at a lower temperature or for a shorter duration.3. Ensure the reaction is performed under an inert atmosphere if sensitivity to oxidation is suspected.
Material has changed color
This is a strong indicator of degradation, possibly due to prolonged exposure to heat or light.
1. It is highly recommended to perform a purity analysis before use.2. For critical applications, it is safest to discard the discolored material and use a fresh batch.
Experimental Protocols
Protocol 1: Handling and Preparation of a Standard Solution
Equilibration: Before opening, allow the vial of Methyl 3-bromo-2-fluoro-6-methylbenzoate to equilibrate to room temperature to prevent moisture condensation.
Inert Atmosphere: For reactions sensitive to moisture or air, handle the solid in a glove box or under a stream of inert gas (e.g., nitrogen or argon).
Solvent Selection: Use anhydrous solvents from a reliable source to minimize the risk of hydrolysis.
Dissolution: Dissolve the solid in the chosen solvent at room temperature. Gentle warming can be applied if necessary, but avoid temperatures above 40-50°C for prolonged periods.
Storage of Solution: If the solution is to be stored, keep it in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8°C) to slow down any potential degradation.
Visualizing Stability and Degradation Pathways
Decision-Making Workflow for Suspected Degradation
A simplified diagram illustrating potential degradation pathways for Methyl 3-bromo-2-fluoro-6-methylbenzoate at elevated temperatures.
Specific data is unavailable, but likely stable up to at least 200°C. Significant decomposition is expected at much higher temperatures (e.g., >280°C).
Al-Yasiri, M. H., & Al-Bayati, Y. K. (2021). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Journal of Analytical and Applied Pyrolysis, 155, 105057.
Ortuño, N., et al. (2017).
Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 223-228.
Comparative Guide: Mass Spectrometry Profiling of Methyl 3-bromo-2-fluoro-6-methylbenzoate
The following guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS: 1513482-95-5). This molecule is a critical "scaffold" intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS: 1513482-95-5). This molecule is a critical "scaffold" intermediate in the synthesis of next-generation KRAS inhibitors and kinase modulators.
Executive Summary & Structural Context
Methyl 3-bromo-2-fluoro-6-methylbenzoate presents a unique analytical challenge due to its dense functionalization. The ortho-disubstitution (2-fluoro, 6-methyl) creates significant steric shielding around the ester moiety, while the bromine atom introduces a distinct isotopic signature.
This guide compares two primary workflows:
GC-MS (Electron Impact): The structural elucidation standard, leveraging hard ionization for spectral fingerprinting.
LC-MS (APCI/ESI): The high-throughput quantification standard, requiring specialized ionization tactics due to the molecule's low proton affinity.
Physico-Chemical Profile
Feature
Specification
MS Implication
Formula
Monoisotopic Mass: 245.97 (for )
Isotopologues
/ (1:1)
Distinct 1:1 doublet at 246 and 248.
Electronic State
Neutral Ester
Low ionization efficiency in ESI+; requires adduct formation or APCI.
Role: Purity Analysis, Impurity Profiling, and Structural Confirmation.
The "Hard" Ionization Mechanism
In Electron Impact (EI) at 70 eV, this molecule follows a predictable fragmentation pathway governed by
-cleavage and the ortho-effect. The molecular ion () is stable enough to be observed, but the base peak is typically driven by the loss of the alkoxy group.
Temperature: 450°C (High heat needed to desolvate esters).
Figure 2: Decision matrix for LC-MS ionization. Ammonium adducts or APCI are required for reliable quantification.
Performance Comparison & Data Interpretation
MRM Transition Table (LC-MS/MS)
For quantitative assays (e.g., PK studies), use the following transitions. Note the preservation of the Bromine isotope pattern in the selection of precursor ions.
Precursor Ion
Type
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (eV)
Mechanism
264.0 ()
215.0
187.0
15-20
Loss of +
266.0 ()
217.0
189.0
15-20
Loss of +
247.0 ()
(APCI)
215.0
133.0
25
Loss of
Comparison Summary
Metric
GC-MS (EI)
LC-MS (ESI/APCI)
Sensitivity
Moderate (ng range)
High (pg range with MRM)
Selectivity
High (Spectral Fingerprint)
High (Precursor/Product filtering)
Throughput
Low (20-30 min runs)
High (3-5 min runs)
Matrix Effects
Low (after extraction)
Moderate (requires stable isotope IS)
Primary Use
QC, Synthesis Validation
DMPK, Bioanalysis
Expert Insight: The "Ortho Effect"
In both EI and CID (Collision Induced Dissociation in LC-MS), the 2-fluoro and 6-methyl substituents exert a "Scaffold Effect."
Steric Inhibition of Resonance: The ester group is twisted out of plane with the benzene ring. This weakens the C(aryl)-C(carbonyl) bond, facilitating the loss of the methoxy group.
Lack of McLafferty Rearrangement: Unlike ethyl esters, this methyl ester cannot undergo standard McLafferty rearrangement. However, the proximity of the 6-methyl group can sometimes lead to a minor
peak (loss of methanol) via hydrogen transfer, though the acylium ion () remains dominant.
References
Synthesis Application: "Heterocyclic compounds as inhibitors of RAS." World Intellectual Property Organization, WO2018068017A1, 2018. Link
Ionization Efficiency: Kruve, A., et al. "Electrospray Ionization Efficiency Scale of Organic Compounds." Analytical Chemistry, 2010.[4] Link (Establishes methyl benzoate as a reference standard for ionization efficiency).
Fragmentation Mechanisms: Todua, N. G., & Mikaia, A. I. "Ortho and Para Effects in Electron Ionization Mass Spectra of Benzoic Acid Derivatives." Journal of the American Society for Mass Spectrometry, NIST. Link
Compound Database: PubChem CID 130942451 (Isomer Reference: Methyl 3-bromo-6-fluoro-2-methylbenzoate). Link
"X-ray crystallography of Methyl 3-bromo-2-fluoro-6-methylbenzoate derivatives"
A Crystallographic Guide to Methyl 3-bromo-2-fluoro-6-methylbenzoate Derivatives Executive Summary In the high-stakes arena of drug discovery, Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5) represents a crit...
Author: BenchChem Technical Support Team. Date: February 2026
A Crystallographic Guide to Methyl 3-bromo-2-fluoro-6-methylbenzoate Derivatives
Executive Summary
In the high-stakes arena of drug discovery, Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5) represents a critical scaffold for synthesizing complex pharmaceutical intermediates. However, its dense substitution pattern—featuring a "crowded" 2,6-disubstituted core—creates a regiochemical nightmare for standard spectroscopic techniques.
This guide details the definitive characterization of this molecule using Single Crystal X-ray Diffraction (SC-XRD). Unlike NMR, which often yields ambiguous data for hydrogen-poor aromatic rings, SC-XRD provides an absolute structural determination. We compare this "product" (the crystallographic method) against traditional alternatives, demonstrating why X-ray is the indispensable gold standard for polysubstituted benzoates.
Part 1: The Challenge of Regioisomerism
For researchers synthesizing this derivative, the primary challenge is confirming the position of the bromine atom relative to the fluorine and methyl groups.
The Ambiguity of Alternatives:
1H NMR Limitations: The molecule possesses only two aromatic protons (H4 and H5). While their coupling constant (
Hz) indicates an ortho relationship, distinguishing the specific 3-bromo-2-fluoro-6-methyl isomer from other potential synthetic byproducts (e.g., 5-bromo or 4-bromo isomers) relies on subtle NOE (Nuclear Overhauser Effect) correlations that are often inconclusive due to steric twisting.
19F NMR Limitations: While sensitive, fluorine chemical shifts are solvent-dependent and do not explicitly prove the spatial arrangement of non-fluorinated substituents without complex heteronuclear coupling experiments (
).
The Crystallographic Solution:
SC-XRD does not infer structure; it visualizes electron density.[1] It explicitly resolves:
Absolute Regiochemistry: Definitive assignment of the Br, F, and Me positions.
Conformational Locking: Measurement of the torsion angle between the ester group and the benzene ring, which is forced out of planarity by the 2,6-steric bulk (the "Ortho Effect").
Solid-State Interactions: Identification of Halogen Bonds (C-Br···O or C-Br···F) that govern solubility and bioavailability.
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed to ensure reproducible crystal growth and high-fidelity data collection for heavy-atom organic esters.
Phase 1: Crystallization Strategy
Objective: Obtain single crystals
mm with minimal mosaicity.
Method:Slow Vapor Diffusion (Preferred over evaporation to prevent oiling out).
Solubilization: Dissolve 20 mg of Methyl 3-bromo-2-fluoro-6-methylbenzoate in 0.5 mL of Tetrahydrofuran (THF) or Ethyl Acetate . These moderately polar solvents solvate the ester effectively.
Precipitant: Place the solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of n-Pentane or n-Hexane .
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Mechanism:[2][3][4] Pentane slowly diffuses into the THF, gradually increasing the polarity of the solvent system and forcing the hydrophobic brominated ester to crystallize in an ordered lattice.
Validation: Inspect after 48-72 hours under polarized light. Sharp extinction indicates crystallinity.
Phase 2: Data Collection & Refinement
Objective: Maximize resolution to resolve F vs. H atoms.
Radiation Source:Mo-Kα (
Å) .
Reasoning: The Bromine atom (Z=35) absorbs Cu-Kα radiation heavily, leading to systematic errors. Molybdenum radiation minimizes absorption while providing sufficient resolution (
Å or better).
Temperature:100 K (Cryostream).
Reasoning: Freezing thermal motion is critical to resolve the disorder often found in the rotating methyl ester group.
Refinement Strategy:
Treat the Bromine atom anisotropically first to anchor the phase solution.
Use the "Riding Model" for the methyl hydrogens to prevent unrealistic C-H bond lengths during refinement.
Unlike Methyl 3-bromobenzoate, which is planar (torsion angle
), the 2-fluoro-6-methyl derivative exhibits a significant twist.
Observation: The ester group rotates roughly 60-90° out of the benzene plane.
Causality: The steric clash between the carbonyl oxygen and the ortho-methyl/fluoro groups forces this rotation.
Impact: This de-conjugates the ester from the aromatic ring, altering the electronic properties (reactivity) compared to the planar analog.
Part 4: Visualization of Workflows
Diagram 1: Crystallography Workflow
This decision tree illustrates the logical flow from synthesis to structural validation.
Caption: Step-by-step workflow for converting crude synthetic intermediate into a validated crystallographic structure.
Diagram 2: Steric & Electronic Interaction Map
This diagram visualizes the competing forces identified by the crystal structure.
Caption: Interaction map highlighting the "Ortho Effect" where 2-F and 6-Me substituents force the ester group out of plane.
References
PubChem. (2025).[5][6][7] Methyl 3-bromobenzoate Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]
Bolte, M. (2006). Methyl 4-bromobenzoate.[2][5] Acta Crystallographica Section E. Retrieved February 17, 2026, from [Link]
Cozzi, F., et al. (2008).[8] Polar–π interactions in bromobenzene derivatives. National Institutes of Health (PMC). Retrieved February 17, 2026, from [Link]
Executive Summary In the synthesis of highly substituted benzoate cores, particularly Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5) , regiochemical ambiguity is a critical failure mode. The steric crowding...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of highly substituted benzoate cores, particularly Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5) , regiochemical ambiguity is a critical failure mode. The steric crowding of the 2,6-disubstitution pattern often leads to inseparable mixtures of isomers during halogenation or esterification steps.
This guide provides a definitive spectroscopic workflow to distinguish the target molecule from its two most prevalent isomers: the 5-bromo regioisomer (a common bromination byproduct) and the 6-fluoro-2-methyl isomer (arising from starting material contamination).
The Senior Scientist’s Take:
"Do not rely solely on LC-MS. These isomers share identical molecular weights (
246/248) and similar retention times on C18 columns. The 'smoking gun' is the F-NMR coupling constant , specifically the presence or absence of an ortho Proton-Fluorine () coupling."
Structural Analysis & Isomerism
To interpret the spectra correctly, we must first map the spin systems of the target and its impostors.
The Target: Methyl 3-bromo-2-fluoro-6-methylbenzoate[1]
Core: Benzoate ester.
Substituents: F at C2, Br at C3, Me at C6.
Protons: H4 and H5 (Ortho to each other).
Key Feature: The Fluorine at C2 is flanked by the Ester (C1) and Bromine (C3). There are NO protons ortho to the Fluorine.
Origin: Use of the wrong fluorotoluene starting material.
Substituents: Me at C2, Br at C3, F at C6.
Protons: H4 and H5.
Key Feature: Fluorine is at C6.[1] Proton H5 is ortho to Fluorine.
Spectroscopic Comparison Data
The following data tables represent the definitive signals required for identification.
Table 1:
F NMR Diagnostic Criteria (Referenced to CFCl
)
Feature
Target (3-Br)
Isomer A (5-Br)
Isomer B (6-F)
Shift ()
-110 to -115 ppm
-115 to -120 ppm
-112 to -118 ppm
Multiplicity
dd (Doublet of doublets)
dd
t or dd
Dominant Coupling ()
Small ( Hz)
Large ( Hz)
Large ( Hz)
Coupling Origin
(Meta)
(Ortho)
(Ortho)
Interpretation
PASS
FAIL (Ortho H present)
FAIL (Ortho H present)
Table 2:
H NMR Chemical Shift Logic (400 MHz, CDCl
)
Proton
Target (3-Br)
Isomer A (5-Br)
Isomer B (6-F)
Aromatic Region
Two doublets ( Hz). H4 is deshielded by Br.
Two doublets ( Hz). H3 is strongly coupled to F.
Two doublets.
NOE Signal (Ester-Me)
Strong NOE to Ar-CH (C6).
Strong NOE to Ar-CH (C6).
Strong NOE to Ar-F (No proton signal).
Ar-CH Signal
Singlet (or fine doublet).
Singlet.
Doublet ( Hz).
Critical Note: In Isomer B, the Methyl group is at C2 (ortho to ester) and meta to Fluorine. In the Target, the Methyl is at C6 (ortho to ester) but para to Bromine. The Ar-CH
splitting pattern is often subtle; rely on F coupling for definitive proof.
Experimental Protocol: The "Self-Validating" Workflow
This protocol is designed to eliminate solvent effects that can mask coupling constants.
Step 1: Sample Preparation
Mass: Weigh 10-15 mg of the solid product.
Solvent: Dissolve in 0.6 mL CDCl
(Deuterated Chloroform).
Why? DMSO-
is viscous and can broaden peaks, obscuring the fine coupling in the target molecule. CDCl provides sharper resolution.
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., KBr) that cause magnetic inhomogeneity.
Step 2: Acquisition Parameters
Experiment 1:
H NMR
Scans: 16
Spectral Width: -2 to 14 ppm
Focus: Check the aromatic region (7.0 - 8.0 ppm) for the AB system.
Experiment 2:
F NMR (Non-decoupled)
CRITICAL: Do NOT run proton-decoupled
F. You need to see the proton splitting to confirm the isomer.
Center: -115 ppm
Width: 50 ppm
Scans: 32
Step 3: Analysis Logic (Decision Tree)
Use the visual workflow below to interpret your data.
Figure 1: Decision tree for identifying the correct regioisomer based on
F coupling constants and NOE data.
Detailed Mechanism of Identification
The "Ortho-Coupling" Rule
The structural validation hinges on the Karplus relationship applied to aromatic systems.
(Ortho): Spin information is transmitted through 3 bonds (H-C-C-F). In planar aromatic systems, this overlap is efficient, yielding values of 8–11 Hz .
(Meta): Transmitted through 4 bonds. The coupling is weaker, typically 4–7 Hz .
(Para): Transmitted through 5 bonds. Often negligible or < 2 Hz .
Application to Target:
In Methyl 3-bromo-2-fluoro-6-methylbenzoate, the Fluorine is at C2.
Nearest Proton is at C4 (Meta). Expected
Hz.
Next Proton is at C5 (Para). Expected
Hz.
Result: The
F signal appears as a doublet of doublets with small splitting.
Application to Isomer A (5-Bromo):
Fluorine is at C2.
Nearest Proton is at C3 (Ortho). Expected
Hz.
Result: The
F signal is dominated by this large splitting. If you see a 9 Hz splitting, reject the batch.
NOE (Nuclear Overhauser Effect) Validation
If
F NMR is ambiguous (e.g., poor resolution), use 1D NOE.
Irradiate the ester methyl protons (
3.9 ppm).
Observe the aromatic region and the benzylic methyl region.
Target: You should see an enhancement of the Ar-CH
signal (C6 is spatially close to the ester). You should not see enhancement of aromatic protons (H4/H5 are too far).
Isomer (2-Methyl): If the Ar-CH
is at C2 (Isomer B), the NOE enhancement will be extremely strong, but the chemical shift of the Ar-CH will also be different due to the shielding cone of the carbonyl.
References
National Institute of Standards and Technology (NIST). "Benzoic acid, 3-bromo-, methyl ester."[2] NIST Chemistry WebBook, SRD 69.
[Link]
(Cited for general benzoate ester spectral baselines).
University of California, Santa Barbara (UCSB). "19F Chemical Shifts and Coupling Constants." MRL NMR Facility Guidelines.
[Link]
(Cited for standard
coupling constant ranges).
Royal Society of Chemistry. "Synthesis of Dibenzocycloketones by Acyl Radical Cyclization." ChemComm Supplementary Information.
[Link]
(Cited for representative NMR protocols of substituted methyl benzoates).
PubChem. "Methyl 3-bromo-2-fluoro-6-methylbenzoate (Compound)."[3] National Library of Medicine.
[Link]
(Cited for CAS verification and physical property baselines).
"cost-benefit analysis of different Methyl 3-bromo-2-fluoro-6-methylbenzoate synthesis methods"
The following guide provides a comprehensive cost-benefit analysis and technical comparison of synthesis methods for Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS: 1513482-95-5), a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive cost-benefit analysis and technical comparison of synthesis methods for Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS: 1513482-95-5), a critical intermediate in the synthesis of RAF inhibitors such as Naporafenib (LXH254) .
Executive Summary
Methyl 3-bromo-2-fluoro-6-methylbenzoate is a highly functionalized scaffold featuring a "sandwiched" carboxylate group between a fluorine atom and a methyl group, with a bromine atom positioned meta to the ester. The synthesis of this molecule presents a classic regiochemical challenge: introducing substituents in a crowded, multi-substituted aromatic system without compromising yield or purity.
This guide analyzes two primary synthetic pathways:
The Directed Ortho-Metalation (DoM) Route (Recommended): Utilizes the synergistic directing effects of fluorine and methyl groups to install the carboxylate with high precision.
The Direct Bromination Route (Alternative): Involves halogenation of the pre-formed ester/acid, often suffering from poor regioselectivity.
Verdict: The DoM Route is superior for scale-up and purity, offering a defined regiochemical outcome that avoids difficult isomer separations associated with direct bromination.
This method leverages the acidity of the aromatic proton located between the fluorine and methyl groups. The fluorine atom exerts a strong inductive effect, making the adjacent proton (C2 relative to toluene core) highly acidic and susceptible to lithiation.
Deprotonation: LDA removes the proton at C2 (sandwiched between F and Me), stabilized by Li-F coordination.
Carboxylation: The organolithium species attacks CO₂ to form the lithium carboxylate.
Esterification: In-situ or stepwise conversion to the methyl ester.
Detailed Experimental Protocol
Step 1: Lithiation & Carboxylation
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and temperature probe.
Reagent Prep: Charge with 4-bromo-3-fluorotoluene (1.0 eq) and anhydrous THF (10 vol). Cool to -78°C using a dry ice/acetone bath.
Lithiation: Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 30 minutes, maintaining internal temperature below -70°C.
Note: The solution typically turns deep yellow/orange, indicating anion formation.
Equilibration: Stir at -78°C for 1 hour to ensure complete deprotonation.
Quench: Bubble excess CO₂ gas (dried through a CaCl₂ tube) into the solution or pour the reaction mixture onto crushed dry ice.
Workup: Allow to warm to room temperature. Quench with 1N HCl to pH 2. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude acid.
Step 2: Esterification
Dissolve the crude acid in DMF (5 vol).
Add K₂CO₃ (1.5 eq) followed by Methyl Iodide (MeI) (1.2 eq).
Stir at room temperature for 4 hours.
Dilute with water and extract with MTBE. The organic layer is washed with water (to remove DMF) and brine.
Method B: Direct Bromination [The Alternative Route]
This method attempts to introduce the bromine atom onto the pre-existing benzoic ester scaffold.
Reaction Scheme
Precursor: Methyl 2-fluoro-6-methylbenzoate.
Reagents: Br₂/FeBr₃ or NBS/H₂SO₄.
Regioselectivity Analysis:
Target Position (C3): Ortho to Fluorine, Para to Methyl.
Competing Position (C5): Ortho to Methyl, Para to Fluorine.
Conflict: Both positions are activated. While fluorine is a strong ortho-director, the steric crowding at C3 (between F and Ester) often disfavors this position compared to C5.
Outcome: Typically yields a mixture of 3-bromo (Target) and 5-bromo (Impurity), requiring difficult chromatographic separation.
Cost-Benefit Analysis
The following table contrasts the two methods based on industrial metrics.
Metric
Method A: DoM (Lithiation)
Method B: Direct Bromination
Regioselectivity
High (>98%) . Directed by F/Me synergy.
Low . Mixture of C3 and C5 isomers.
Raw Material Cost
Low . 4-Bromo-3-fluorotoluene is a commodity chemical.
Medium . 2-Fluoro-6-methylbenzoic acid is a specialty building block.
Yield (Overall)
65-75%
30-40% (after purification)
Scalability
Good, but requires cryogenic reactors (-78°C).
Excellent temperature profile, but purification is the bottleneck.
Purification
Crystallization or simple wash often sufficient.
Requires silica gel chromatography or fractional crystallization.
Safety
Requires handling pyrophoric LDA and MeI.
Corrosive Bromine or strong acids involved.
Economic Conclusion
While Method A requires cryogenic capabilities, the cost of goods (COGS) is significantly lower due to the cheap starting material and the elimination of yield-destroying chromatography steps. For any synthesis exceeding 10 grams, Method A is the economically viable choice.
References
LXH254 Discovery: Journal of Medicinal Chemistry, 2019.[5] "Design and Discovery of LXH254". (Confirming the intermediate structure and utility). Link[5]
Lithiation Methodology: ChemicalBook, Synthesis of 3-bromo-2-methylbenzoic acid (Analogous chemistry demonstrating lithiation regiocontrol). Link
Precursor Availability: 4-Bromo-3-fluorotoluene (CAS 452-74-4) commercial sources. Link
Patent Literature: WO2018068017A1. "Heterocyclic compounds as inhibitors of ras". (Describes the use of the 3-bromo-2-fluoro-6-methylbenzoic acid intermediate). Link